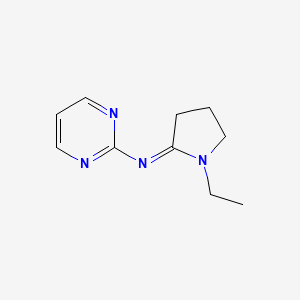
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring attached to a pyrimidine ring through an ethylidene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine typically involves the reaction of 1-ethyl-2-pyrrolidinone with 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-Ethyl-2-pyrrolidinylidene)-2-pyrimidinamine can be compared with other similar compounds, such as:
- N-(1-Ethyl-2-pyrrolidinylidene)-4-methylamino benzenesulfonamide
- N-(1-Ethyl-2-pyrrolidinylidene)-4-((1-ethyl-2-pyrrolidinylidene)amino)benzenesulfonamide
These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications
Properties
CAS No. |
84858-99-1 |
|---|---|
Molecular Formula |
C10H14N4 |
Molecular Weight |
190.25 g/mol |
IUPAC Name |
(E)-1-ethyl-N-pyrimidin-2-ylpyrrolidin-2-imine |
InChI |
InChI=1S/C10H14N4/c1-2-14-8-3-5-9(14)13-10-11-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3/b13-9+ |
InChI Key |
VEHFXPQZMNEVJH-UKTHLTGXSA-N |
Isomeric SMILES |
CCN\1CCC/C1=N\C2=NC=CC=N2 |
Canonical SMILES |
CCN1CCCC1=NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


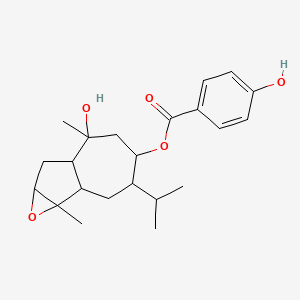
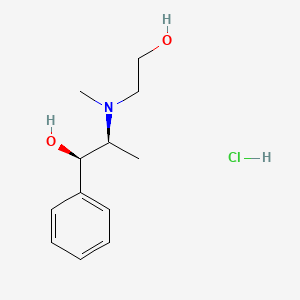

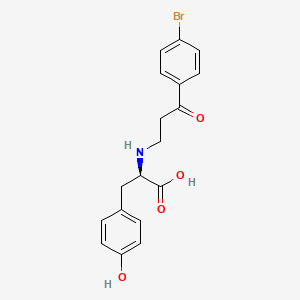
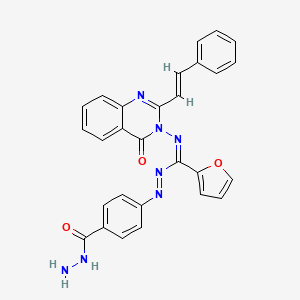
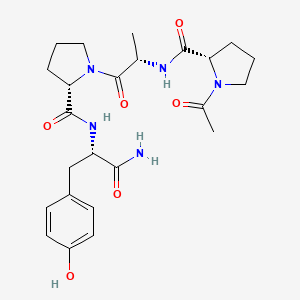
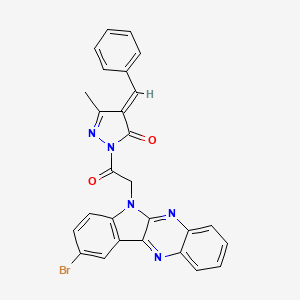
![4-[2-[2-(4-methoxyphenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12710741.png)
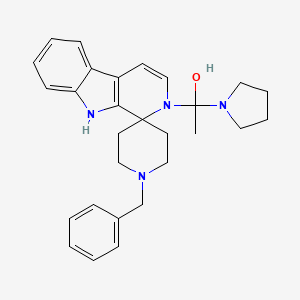
![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)
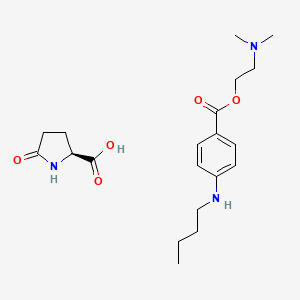
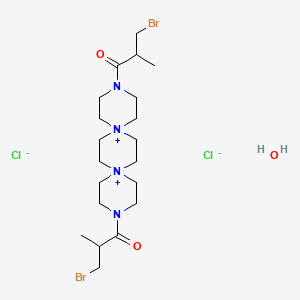
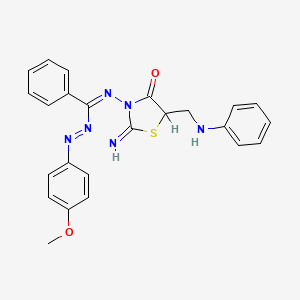
![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
